molecular formula C11H13NO2 B2821193 6-Cyclobutyl-4-methylpyridine-3-carboxylic acid CAS No. 2167863-71-8

6-Cyclobutyl-4-methylpyridine-3-carboxylic acid

Cat. No.: B2821193
CAS No.: 2167863-71-8
M. Wt: 191.23
InChI Key: REQALDZGNOIXEP-UHFFFAOYSA-N
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Description

6-Cyclobutyl-4-methylpyridine-3-carboxylic acid is a pyridine derivative characterized by a cyclobutyl substituent at the 6-position and a methyl group at the 4-position of the pyridine ring, with a carboxylic acid moiety at the 3-position. This compound is cataloged under the identifier EN300-1588317 and is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and material science research .

Properties

IUPAC Name

6-cyclobutyl-4-methylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-5-10(8-3-2-4-8)12-6-9(7)11(13)14/h5-6,8H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQALDZGNOIXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-4-methylpyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutylamine and 4-methylpyridine-3-carboxylic acid as starting materials. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 6-Cyclobutyl-4-methylpyridine-3-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain high-quality reference standards for pharmaceutical testing .

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutyl-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyclobutyl-4-methylpyridine-3-carboxylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound’s structural and functional attributes can be contextualized against the following analogs:

Substituent Variations in Pyridine Rings

  • 6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic Acid (CAS 1263209-11-5): Features a fused isoxazolo-pyridine core with a cyclopropyl substituent (three-membered ring) and an isobutyl group. The isobutyl chain may improve lipophilicity, contrasting with the methyl group in 6-cyclobutyl-4-methylpyridine-3-carboxylic acid .
  • 6-(Cyclopropylamino)pyridazine-3-carboxylic Acid (CAS 1178768-37-0): A pyridazine analog with a cyclopropylamino group at the 6-position. The pyridazine ring (two nitrogen atoms at 1,2-positions) offers distinct electronic properties compared to pyridine, affecting acidity and hydrogen-bonding capacity .
  • tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate :

    • Contains a methoxy group (electron-donating) and a BOC-protected hydroxy group.
    • The tert-butyl carbamate group enhances solubility in organic solvents, whereas the carboxylic acid in the target compound increases aqueous solubility at physiological pH .

Functional Group Analysis

  • Carboxylic Acid Positioning: In 6-cyclobutyl-4-methylpyridine-3-carboxylic acid, the carboxylic acid at the 3-position facilitates hydrogen bonding and salt formation, critical for drug-receptor interactions. Comparatively, 3-amino-5-methoxyisonicotinic acid () lacks the cyclobutyl group but includes an amino group, altering its charge state and reactivity .
  • This strain may also affect conformational flexibility in binding pockets .

Data Tables: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties
6-Cyclobutyl-4-methylpyridine-3-carboxylic acid Pyridine 6-cyclobutyl, 4-methyl, 3-COOH High ring strain, moderate lipophilicity
6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid Isoxazolo-pyridine 6-cyclopropyl, 3-isobutyl, 4-COOH Lower strain, higher lipophilicity
6-(Cyclopropylamino)pyridazine-3-carboxylic acid Pyridazine 6-cyclopropylamino, 3-COOH Enhanced acidity, dual nitrogen atoms
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate Pyridine 4-hydroxy, 5-methoxy, 3-BOC Improved organic solubility, BOC protection

Biological Activity

6-Cyclobutyl-4-methylpyridine-3-carboxylic acid (CBMPCA) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclobutyl group and a carboxylic acid functional group, which contribute to its unique properties and interactions within biological systems. This article will explore the biological activity of CBMPCA, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • IUPAC Name : 6-Cyclobutyl-4-methylpyridine-3-carboxylic acid
  • Molecular Formula : C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol

The biological activity of CBMPCA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : CBMPCA may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
  • Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors, affecting signaling pathways related to pain, fibrosis, and other physiological responses.

Biological Activities

Research indicates that CBMPCA exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that compounds similar to CBMPCA can reduce inflammation markers in vitro and in vivo.
  • Antifibrotic Potential : As an antagonist of lysophosphatidic acid (LPA) receptors, CBMPCA may be useful in treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and hepatic fibrosis .
  • Antioxidant Activity : Preliminary studies suggest that CBMPCA may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related disorders.

Case Studies

  • LPA Receptor Antagonism :
    • A study demonstrated that cyclobutyl carboxylic acids, including CBMPCA, effectively antagonize LPA receptors, showing promise for treating fibrosis-related conditions .
    • Clinical trials have indicated that LPA antagonists can significantly reduce the decline in forced vital capacity in patients with IPF .
  • Chemical Synthesis and Evaluation :
    • Research involving the synthesis of CBMPCA analogs has highlighted its potential as a building block for more complex molecules with enhanced biological activities .
    • Biological evaluations revealed that certain derivatives exhibited improved efficacy against specific enzyme targets related to cancer progression.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-Methylpyridine-3-carboxylic acidLacks cyclobutyl groupLimited receptor interaction
CyclobutylpyridineSimilar structure without carboxylic acidDifferent reactivity; less therapeutic potential

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